3,5-Dichlorobenzamide
Overview
Description
3,5-Dichlorobenzamide is a chemical compound that is part of a broader class of dichlorobenzamide derivatives. These compounds have been synthesized and studied for various applications, including their potential use as herbicides and in the pharmaceutical industry as serotonin-3 (5-HT3) receptor antagonists .
Synthesis Analysis
The synthesis of 3,5-dichlorobenzamide derivatives has been reported through reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution at 60 °C, yielding a series of derivatives in good yields . Another related compound, [(3-chlorobenzamido)methyl]triethylammonium chloride, was synthesized from N-(chloromethyl)-3-chlorobenzamide and triethylamine in dry acetone . These methods demonstrate the versatility in synthesizing dichlorobenzamide derivatives under various conditions.
Molecular Structure Analysis
The molecular structures of the synthesized dichlorobenzamide derivatives have been characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography has further confirmed the structures of some compounds, revealing that compound 4 crystallizes in a triclinic space group and compound 6 in a monoclinic Pn symmetry . These analyses provide detailed insights into the molecular geometry and arrangement of atoms within the dichlorobenzamide derivatives.
Chemical Reactions Analysis
The dichlorobenzamide derivatives have been involved in various chemical reactions, including their use as intermediates in the synthesis of other compounds. For instance, the synthesis of benzamide derivatives bearing heteroalicyclic rings has been reported, where the dichlorobenzamide moiety plays a crucial role in the activity of the final compounds as 5-HT3 receptor antagonists . The reactivity of these compounds under different conditions is an area of interest for further chemical investigations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobenzamide derivatives have been explored through comprehensive studies. For example, a 3 × 3 isomer grid of monochlorobenzamides has been analyzed for their crystal structures and interaction environments, which can provide insights into the properties of dichlorobenzamide derivatives as well . The physicochemical properties such as solubility, melting points, and stability of these compounds are essential for their practical applications in various fields.
Scientific Research Applications
Application Summary
3,5-Dichlorobenzamide is used as a substrate in the synthesis of various benzamide derivatives . It’s particularly used in the creation of dichlorobenzamide derivatives .
Methods of Application
The synthesis of these derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The 3,5-dichlorobenzoyl chloride is prepared from 3,5-dichlorobenzonitrile .
Results or Outcomes
The reactions yield a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography .
Safety And Hazards
3,5-Dichlorobenzamide should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNZTRPJTUOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208537 | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzamide | |
CAS RN |
5980-23-4 | |
Record name | 3,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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